Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate
Overview
Description
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is a heterocyclic compound that features a fused ring system consisting of a pyrrole and a pyrazole ring
Mechanism of Action
Target of Action
Similar compounds have been reported to inhibit blood coagulation factors xa and xia . These factors play a crucial role in the blood coagulation cascade, making them potential targets for anticoagulant therapy .
Mode of Action
It is synthesized as a potential dual inhibitor of coagulation factors xa and xia . The compound likely interacts with these targets, inhibiting their function and thus affecting the blood coagulation cascade.
Biochemical Pathways
Given its potential role as an inhibitor of coagulation factors xa and xia, it can be inferred that it may affect the blood coagulation pathway .
Pharmacokinetics
Some physicochemical properties have been reported . The compound has high gastrointestinal absorption and is BBB permeant, suggesting good bioavailability .
Result of Action
As a potential inhibitor of coagulation factors xa and xia, it may prevent the formation of blood clots .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyrrole derivative with a hydrazine derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce more saturated compounds.
Scientific Research Applications
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in various biological assays to study its effects on cellular processes and its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole: A closely related compound with similar structural features but lacking the ester group.
Pyrrolo[1,2-b]pyrazine derivatives: These compounds share the fused ring system but may have different substituents and functional groups.
Uniqueness
Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate is unique due to the presence of the methyl ester group, which can influence its chemical reactivity and biological activity. This functional group can also be a point of further modification to create new derivatives with tailored properties.
Properties
IUPAC Name |
methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c1-12-8(11)7-5-6-3-2-4-10(6)9-7/h5H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHQFARYCSJPQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN2CCCC2=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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